beta-L-glucose pentaacetate

Description

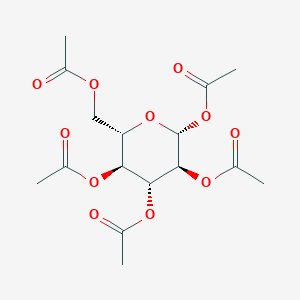

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S,4R,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-QMHWVQJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Established Chemical Synthesis Routes

The preparation of beta-L-glucose pentaacetate involves the esterification of all five hydroxyl groups of L-glucose with acetate (B1210297) moieties. The stereochemical outcome at the anomeric center (C-1) is highly dependent on the reaction conditions, particularly the choice of catalyst.

The most common and direct method for synthesizing this compound is through the acetylation of L-glucose using acetic anhydride (B1165640) in the presence of a basic or alkali catalyst. google.com This method generally favors the formation of the thermodynamically less stable beta-anomer due to kinetic control. Sodium acetate is the most frequently employed catalyst for this transformation. google.com

The reaction is typically performed by heating a mixture of L-glucose, a molar excess of acetic anhydride, and a catalytic amount of anhydrous sodium acetate. google.com The use of an organic solvent, such as toluene, can facilitate the reaction, which is often carried out under reflux conditions. google.com Upon completion, the reaction mixture is poured into ice water to precipitate the crude product and decompose the excess acetic anhydride. Yields for this method are consistently reported in the range of 70-80% after purification. google.com

| Catalyst | Reagent | Solvent | Temperature | Typical Yield | Reference |

| Sodium Acetate | Acetic Anhydride | Toluene | Reflux (approx. 110°C) | 77% | google.com |

| Sodium Acetate | Acetic Anhydride | None | ~100°C | ~77% |

This interactive table summarizes typical conditions for the alkali-catalyzed synthesis of peracetylated glucose.

Mechanochemical methods, which involve synthesis via mechanical force (e.g., ball milling) with minimal or no solvent, are emerging as a green alternative to traditional solution-phase chemistry. While detailed protocols specifically for the de novo synthesis of this compound via mechanochemistry are not yet widely established, the solid-state anomerization of glucose pentaacetate has been demonstrated. chemrxiv.orgresearchgate.net This indicates the feasibility of manipulating acetylated sugars in the solid state. This approach offers potential advantages such as reduced solvent waste, shorter reaction times, and unique reactivity, representing a promising area for future development in carbohydrate synthesis.

Yield Optimization and Purity Enhancement Strategies in Synthesis

Optimizing the yield and ensuring the high purity of this compound are critical for its use in subsequent reactions. Key strategies include:

Control of Reaction Conditions: The molar ratio of acetic anhydride to L-glucose is a crucial parameter. Using a 5-10 molar excess of acetic anhydride is recommended to ensure complete acetylation. google.com Temperature control is also vital to prevent degradation and side-product formation.

Work-up Procedure: The standard work-up involves quenching the reaction in a large volume of ice water. This effectively precipitates the water-insoluble product while hydrolyzing excess acetic anhydride and dissolving the sodium acetate catalyst and acetic acid byproduct.

Purification: Crude this compound is typically purified by recrystallization. Ethanol or a mixture of methanol (B129727) and water are effective solvent systems for obtaining high-purity crystalline material. Thorough washing of the crude product with cold water is essential to remove residual acids before recrystallization. google.com

Synthesis of Structural Analogues and Isomeric Derivatives for Research

This compound is a versatile starting material for producing various structural analogues and isomers, which are indispensable tools for chemical biology and medicinal chemistry.

One of the most common derivatizations is the anomerization to the thermodynamically more stable alpha-L-glucose pentaacetate. This conversion can be achieved using Lewis acids like stannic chloride or titanium tetrachloride, which facilitate the dissociation of the C1-acetoxy group and allow for equilibration to the alpha anomer. cdnsciencepub.comcdnsciencepub.com More recently, milder, base-promoted methods using catalysts like imidazole (B134444) have been developed, achieving high conversion yields under anhydrous conditions at room temperature. chemrxiv.orgchemrxiv.org

| Catalyst | Solvent | Temperature | Time | Conversion Yield (%) | Reference |

| Imidazole (2 equiv.) | Dichloromethane | Room Temp. | 1 hr | 92 | chemrxiv.org |

| Imidazole (2 equiv.) | Dichloromethane | Room Temp. | 0.5 hr | 93 | chemrxiv.org |

This interactive table presents data for the imidazole-promoted anomerization of beta-D-glucose pentaacetate, a reaction analogous for the L-enantiomer.

Another critical derivative is 2,3,4,6-tetra-O-acetyl-L-glucopyranose . This compound, with a free hydroxyl group at the anomeric position, is a key precursor for glycosyl donors. It can be synthesized by the selective deacetylation of the anomeric acetyl group from this compound. Reagents such as aluminum chloride in diethyl ether or ammonium (B1175870) acetate in dimethylformamide are effective for this selective removal. nih.govnih.govresearchgate.net

Emerging Methodologies in Glycoconjugate Synthesis Utilizing this compound as an Intermediate

In modern glycochemistry, this compound functions primarily as a protected precursor to more reactive glycosyl donors . deyerchem.comwikipedia.org While the acetate at the anomeric position is a relatively poor leaving group, it can be readily converted into more effective leaving groups such as halides (e.g., bromide) or trichloroacetimidates. deyerchem.comwikipedia.org

This two-step strategy forms the basis of many glycosylation reactions:

Activation: this compound is first converted to a highly reactive glycosyl donor, for example, acetobromo-α-L-glucose.

Glycosylation: This activated donor is then reacted with a glycosyl acceptor (an alcohol, thiol, or another sugar) in the presence of a promoter (e.g., a silver salt for a glycosyl bromide) to form a new glycosidic bond. beilstein-journals.org

This approach allows for the stereocontrolled synthesis of complex L-glycans and glycoconjugates, which are essential for studying the biological roles of these rare sugars. The development of intramolecular glycosylation strategies, where the donor and acceptor are tethered, represents a frontier in achieving high stereoselectivity in the synthesis of challenging glycosidic linkages. beilstein-journals.org

Investigations into Biological Activities and Biochemical Mechanisms

Insulinotropic Action in Pancreatic Islet Systems

The insulin-releasing properties of beta-L-glucose pentaacetate have been a subject of scientific inquiry, revealing a mechanism of action distinct from that of metabolizable sugars like D-glucose. This section explores the modulation of insulin (B600854) secretion by this compound in isolated pancreatic islets, its concentration-dependent effects, and a comparative analysis with other glucose derivatives.

This compound has been demonstrated to stimulate insulin release from isolated rat pancreatic islets. nih.govnih.gov Unlike D-glucose, the insulinotropic action of this compound is not linked to its catabolism within the islet cells. nih.gov This suggests a direct effect on the cellular machinery of insulin secretion.

The secretory response to this compound can be influenced by the presence of other nutrients. For instance, its insulinotropic effect is more pronounced in the presence of L-leucine. In perifused islets, in the presence of 10.0 mM L-leucine, this compound failed to enhance insulin release, whereas its anomer, alpha-D-glucose pentaacetate, did. researchgate.net However, in other experimental settings, the potentiation by nutrients has been observed.

The data below illustrates the insulin release from isolated rat islets in the presence of D-glucose and how it is modulated by this compound.

Table 1: Effect of this compound on Insulin Release in the Presence of D-glucose

| Condition | Insulin Release (µU/islet/90 min) |

|---|---|

| 7.0 mM D-glucose | 45.8 ± 5.5 |

| 7.0 mM D-glucose + 0.85 mM this compound | 78.9 ± 7.8 |

The insulinotropic effect of this compound is dose-dependent. Studies conducted on isolated rat pancreatic islets incubated in the presence of 7.0 mM D-glucose have elucidated this relationship. A significant increase in glucose-stimulated insulin release is observed with concentrations as low as 0.34 mM. nih.gov The response appears to reach a near-maximal level at a concentration of 0.85 mM. Interestingly, at a higher concentration of 1.7 mM, while still stimulating insulin output, the effect was observed to be slightly lower than that at 0.85 mM. nih.gov

The following table details the concentration-response relationship for this compound on insulin secretion from isolated rat islets.

Table 2: Concentration-Response of this compound on Insulin Secretion

| Concentration of this compound (mM) | Increase in Insulin Output (µU/islet/90 min) above baseline (7.0 mM D-glucose) |

|---|---|

| 0.17 | Not significant |

| 0.34 | Significant increase (P < 0.02) |

| 0.85 | Near-maximal response |

| 1.7 | 13.7 ± 7.0 (P < 0.06) |

When comparing the insulin-releasing capacity of this compound to other glucose derivatives, notable differences emerge. In studies using isolated perfused rat pancreases in the presence of 10.0 mM L-leucine, alpha-D-glucose pentaacetate (1.7 mM) was found to be a more potent secretagogue than this compound at the same concentration. researchgate.net Unesterified D-glucose, at 1.7 mM, showed a modest and transient stimulation of leucine-induced insulin release. researchgate.net

The insulinotropic action of these esters is not solely attributable to the catabolism of their carbohydrate component, suggesting a direct interaction with a receptor system in the pancreatic B-cell that can be either activated or inhibited by the esters themselves. nih.gov

The table below provides a comparative view of the insulinotropic effects of this compound and related compounds.

Table 3: Comparative Insulinotropic Effects of Glucose Derivatives

| Compound (1.7 mM) | Effect on Insulin Release in the presence of 10.0 mM L-leucine |

|---|---|

| alpha-D-glucose pentaacetate | Stimulated insulin and somatostatin (B550006) release |

| This compound | Lesser stimulation of insulin and somatostatin release compared to alpha-D-glucose pentaacetate |

| Unesterified D-glucose | Failed to stimulate insulin and somatostatin release |

Cellular and Subcellular Mechanisms of Action

The insulinotropic effect of this compound is not a result of its metabolism but rather a direct interaction with the cellular components of the pancreatic B-cell. This section delves into the hypothesized receptor interactions and the subsequent impact on ion conductance and membrane electrophysiology.

The leading hypothesis for the mechanism of action of this compound is a direct interaction with a yet-to-be-identified receptor system on the pancreatic B-cell. nih.govnih.gov This interaction is thought to initiate a signaling cascade leading to insulin secretion. An intriguing parallel has been drawn between this process and the mechanism of bitter taste perception. nih.gov Notably, this compound has a bitter taste. nih.gov

Further supporting this hypothesis is the presence of the G-protein alpha-gustducin, which is involved in the perception of bitter taste, in purified islet B-cells. nih.gov Alpha-gustducin is known to be involved in the regulation of cyclic adenosine (B11128) monophosphate (cAMP), intracellular calcium levels, and insulin secretion in pancreatic B-cells. nih.gov While the direct binding of this compound to a specific receptor coupled to alpha-gustducin has not been definitively proven, this remains a compelling area of investigation.

The interaction of this compound with the B-cell membrane is proposed to lead to a series of electrophysiological events that culminate in insulin release. A key event is the decrease in potassium ion (K+) conductance across the cell membrane. nih.gov This has been demonstrated by the compound's ability to decrease the outflow of 86Rb, a marker for K+ movement, from prelabelled islets. nih.gov

The reduction in K+ efflux leads to depolarization of the B-cell plasma membrane. nih.gov This depolarization, in turn, provokes bioelectrical activity, including the generation of action potentials. nih.gov The electrical activity then likely leads to the opening of voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) into the cell. This rise in intracellular Ca2+ concentration is a critical trigger for the exocytosis of insulin-containing granules. It has been observed that this compound may induce oscillations of cytosolic Ca2+ in insulin-producing cells. nih.gov

The following table summarizes the observed effects of this compound on the electrophysiological properties of pancreatic B-cells.

Table 4: Electrophysiological Effects of this compound on Pancreatic B-cells

| Parameter | Effect of this compound |

|---|---|

| 86Rb (K+) Efflux | Decreased |

| Membrane Potential | Depolarization |

| Electrical Activity | Provoked |

| Cytosolic Ca2+ | May induce oscillations |

Impact on Ion Conductance and Membrane Electrophysiology

Decreased K+ Conductance

A key event in the stimulation of insulin secretion is the reduction of the outward flow of potassium ions (K+) across the beta-cell membrane. Studies have demonstrated that this compound effectively decreases K+ conductance. This has been observed through experiments measuring the efflux of ⁸⁶Rb+, a radioactive analog of potassium, from pre-labeled pancreatic islets. The pentaacetate ester of beta-L-glucose was found to decrease this outflow, indicating a closure of K+ channels nih.gov. This reduction in K+ permeability is a critical step that leads to changes in the cell's membrane potential.

Plasma Membrane Depolarization

The decrease in outward K+ current caused by this compound leads to a depolarization of the beta-cell plasma membrane nih.govnih.gov. In its resting state, the interior of the beta-cell is negatively charged relative to the exterior. By inhibiting the exit of positively charged potassium ions, this compound causes the membrane potential to become less negative, moving it towards the threshold for firing action potentials. This depolarization is a direct consequence of the altered ion conductance and is a pivotal event in the stimulus-secretion coupling of the beta-cell.

Induction of Electrical Activity in Beta-Cells

Following sufficient plasma membrane depolarization, this compound provokes bioelectrical activity in islet beta-cells nih.govnih.gov. This is characterized by the firing of action potentials, which are rapid, transient changes in the membrane potential. The induction of this electrical activity is a hallmark of beta-cell stimulation and is essential for the subsequent influx of calcium ions that triggers the exocytosis of insulin-containing granules. The ability of this compound to induce this electrical activity underscores its role as a direct modulator of beta-cell excitability.

Alterations in Intracellular Signaling Cascades

Beyond its electrophysiological effects, the impact of this compound on intracellular second messenger systems has also been investigated to fully understand its mechanism of action.

Adenylate Cyclase Activity and Cyclic AMP (cAMP) Production

The cyclic AMP (cAMP) signaling pathway is a well-established amplifier of insulin secretion. Research has included the examination of the effects of this compound on adenylate cyclase activity in membrane-enriched subcellular fractions of pancreatic islets, as well as on cAMP production in intact islets nih.gov. However, detailed quantitative findings from these specific investigations on this compound are not extensively available in the public domain, preventing a detailed discussion of its specific impact on this pathway.

Phosphoinositide Turnover and Inositol (B14025) Phosphate (B84403) Generation

The hydrolysis of phosphoinositides, leading to the generation of inositol phosphates like inositol trisphosphate (IP₃), is another critical signaling pathway in insulin secretion, primarily involved in mobilizing intracellular calcium stores. To understand if this compound utilizes this pathway, its effect on phosphoinositide turnover was studied. Experiments using rat pancreatic islets pre-labeled with myo-[2-³H]inositol were conducted. The results indicated that, unlike some secretagogues, this compound did not cause a significant stimulation of the hydrolysis of phosphoinositides. Specifically, no secondary rise in the outflow of ³H-labeled inositol phosphates was observed in response to this compound nih.gov. This suggests that the insulinotropic action of this compound is not mediated by the activation of phospholipase C and the subsequent generation of inositol phosphates.

Regulation of Intracellular pH

Cation Efflux Dynamics (e.g., 86Rb, 45Ca)

Research into the insulinotropic action of this compound has involved detailed studies of its effects on cation efflux from pancreatic islets, utilizing radioisotopes such as Rubidium-86 (⁸⁶Rb) and Calcium-45 (⁴⁵Ca) as tracers for potassium (K⁺) and calcium (Ca²⁺) ion movements, respectively.

In perifused islets prelabeled with ⁸⁶Rb, this compound has been observed to decrease the outflow of ⁸⁶Rb. nih.gov This reduction in K⁺ efflux is a critical event in the stimulus-secretion coupling of pancreatic beta-cells. A decrease in K⁺ conductance across the plasma membrane leads to depolarization, which in turn opens voltage-dependent Ca²⁺ channels, facilitating Ca²⁺ influx and triggering insulin secretion. nih.govnih.gov The effect of this compound on decreasing ⁸⁶Rb outflow is consistent with its ability to cause plasma membrane depolarization and induce electrical activity in single isolated B cells. nih.govnih.gov

| Cation Tracer | Observed Effect | Implication | Source |

|---|---|---|---|

| 86Rb (for K+) | Decreased Efflux | Indicates reduced K+ conductance, leading to membrane depolarization. | nih.gov |

| 45Ca (for Ca2+) | Modulation consistent with increased cytosolic Ca2+ | Suggests downstream effects of membrane depolarization and Ca2+ influx. | nih.govnih.gov |

Interference with Endogenous Nutrient Catabolism in Islet Cells

Investigations in rat pancreatic islets have explored how this compound interferes with the catabolism of major endogenous nutrients. nih.govphysiology.org These studies are crucial for understanding whether the insulin-releasing properties of the compound are due to a nutritional (fuel) effect or a direct signaling (secretagogue) mechanism. The evidence strongly suggests that its action is not attributable to its metabolic breakdown. nih.govnih.gov

Modulation of L-Glutamine Metabolism

The catabolism of L-[U-¹⁴C]glutamine in rat pancreatic islets was examined in the presence of this compound. Findings from these studies indicate that this compound does not serve as a metabolic fuel in the same way as nutrients like L-glutamine. nih.gov Its presence interferes with the normal metabolic pathways of endogenous amino acids, though it does not appear to derive its insulinotropic effect from being catabolized itself.

Effects on Palmitate Catabolism

Similar investigations were conducted on the breakdown of [U-¹⁴C]palmitate. The presence of this compound was found to interfere with the catabolism of this long-chain fatty acid in pancreatic islets. nih.gov This interference, however, does not translate into a fuel-like stimulation of insulin secretion. The inability of this compound to act as a nutritional substrate, despite its interaction with fatty acid metabolism, further supports the hypothesis of a direct, non-metabolic mechanism of action. nih.govphysiology.org

Interaction with D-Glucose Metabolic Pathways

The interaction of this compound with the metabolic pathways of D-glucose has been thoroughly examined. Studies using D-[U-¹⁴C]glucose and D-[5-³H]glucose revealed that this compound interferes with D-glucose catabolism. nih.gov Despite this interaction, the insulinotropic effect of this compound is not linked to any nutritional value derived from the ester itself. nih.govphysiology.org In fact, the L-glucose moiety is not a substrate for phosphorylation by islet hexokinase isoenzymes. physiology.org This metabolic inertness is a key finding that distinguishes it from nutrient secretagogues.

| Nutrient Tracer | Metabolic Pathway | Observed Interaction | Source |

|---|---|---|---|

| L-[U-14C]glutamine | Amino Acid Catabolism | Interference observed | nih.gov |

| [U-14C]palmitate | Fatty Acid Catabolism | Interference observed | nih.gov |

| D-[U-14C]glucose / D-[5-3H]glucose | Glycolysis | Interference observed | nih.gov |

Comparative Biological Studies with D-Isomers and Other Polyacetylated Hexoses

Distinct Mechanisms of Action: this compound Versus Alpha-D-Glucose Pentaacetate

A stark contrast in the mechanism of action is observed when comparing this compound with its D-isomer, alpha-D-glucose pentaacetate. While both compounds can stimulate insulin release, their underlying pathways are fundamentally different. physiology.orgnih.gov

Alpha-D-glucose pentaacetate is metabolized at a high rate in rat pancreatic islets and its insulinotropic action is believed to have a nutrient-like component. physiology.orgnih.gov This is supported by findings that it increases both ³²P and ³H fractional outflow rates from islets prelabelled with [³²P]orthophosphate and myo-[2-³H]inositol, respectively. This response, which includes a phosphate flush and hydrolysis of phosphoinositides, is characteristic of nutrient secretagogues. nih.gov

In sharp contrast, this compound fails to produce a similar secondary rise in ³²P or ³H outflow and does not cause a significant stimulation of insulin release under the same conditions. nih.gov The insulin-releasing capacity of this compound is not due to the catabolism of its acetate (B1210297) or L-glucose components. nih.govphysiology.org Instead, its mechanism is proposed to involve a direct interaction with a yet-unidentified receptor system on the islet cell surface. nih.govnih.govnih.gov This interaction is thought to directly lead to a decrease in K⁺ conductance, plasma membrane depolarization, and the subsequent cascade of events leading to insulin exocytosis, bypassing the metabolic signaling pathways utilized by alpha-D-glucose pentaacetate. nih.govnih.gov This direct, receptor-mediated action is analogous to the way taste buds identify bitter compounds. nih.gov

| Feature | This compound | Alpha-D-Glucose Pentaacetate | Source |

|---|---|---|---|

| Primary Mechanism | Direct interaction with a putative cell-surface receptor. | Metabolized as a nutrient fuel. | nih.govnih.govnih.gov |

| Metabolic Fate | Not significantly metabolized; L-glucose moiety is inert. | Hydrolyzed and catabolized. | nih.govphysiology.org |

| Effect on 32P and 3H Outflow | No significant secondary rise. | Increases outflow, indicative of a nutrient-like effect. | nih.gov |

| Proposed Signaling Pathway | Decreased K+ conductance, membrane depolarization. | Phosphate flush, hydrolysis of phosphoinositides. | nih.govnih.gov |

Functional Divergences from Beta-D-Glucose Pentaacetate in Biological Systems

The biological activities of this compound and its D-enantiomer, beta-D-glucose pentaacetate, exhibit significant divergences, primarily in their metabolic fate and the biochemical mechanisms through which they elicit cellular responses, particularly in the context of insulin secretion. These differences are rooted in the stereochemistry of the glucose core, which dictates their interaction with chiral biological molecules like enzymes and receptors.

Metabolic Fate

A primary functional divergence lies in the cellular metabolism of these two compounds. While the D-form can be processed through glycolytic pathways after deacetylation, the L-form is largely metabolically inert.

Beta-D-Glucose Pentaacetate: The insulinotropic action of the D-enantiomer is believed to involve a "nutrient-like" component. This suggests that, following cellular uptake and deacetylation to D-glucose, it can enter glycolysis, leading to an increase in the ATP/ADP ratio, which is a key signal for insulin secretion in pancreatic beta-cells nih.gov.

This compound: In stark contrast, studies using radiolabeled this compound have shown that it is not significantly catabolized in pancreatic islets researchgate.net. Research on the metabolism of L-glucose and its pentaacetate derivative revealed no significant production of CO2 or other acidic metabolites, indicating that the L-isomer of glucose is not readily utilized in cellular energy pathways researchgate.net.

Mechanisms of Insulin Secretion

The differing metabolic fates of the two enantiomers lead to distinct mechanisms for stimulating insulin release.

Beta-D-Glucose Pentaacetate: The stimulatory effect of beta-D-glucose pentaacetate on insulin secretion is linked to its metabolism. It has been observed to cause a "phosphate flush" and the hydrolysis of phosphoinositides in pancreatic islets, which are characteristic cellular responses to nutrient secretagogues nih.gov.

This compound: Since it is not metabolized, the insulinotropic effect of this compound is proposed to occur through a direct interaction with a yet-to-be-identified cell surface receptor nih.govnih.gov. This interaction is thought to trigger a signaling cascade, leading to plasma membrane depolarization, the induction of electrical activity, and an increase in cytosolic Ca2+ concentration, ultimately resulting in insulin exocytosis nih.gov. This mechanism shows similarities to the way bitter compounds are identified by taste buds, and notably, this compound has a bitter taste researchgate.netnih.gov. Further evidence for a direct membrane effect is its ability to decrease the outflow of 86Rb from prelabelled islets, indicative of an effect on potassium channels nih.gov.

Cellular Signaling Pathways

The engagement of different initial triggers (metabolism vs. receptor binding) results in the activation of divergent downstream signaling pathways.

Beta-D-Glucose Pentaacetate: The metabolism of the D-isomer leads to changes in cellular energy status, which influences ion channel activity and insulin release. Its effects on phosphoinositide hydrolysis also point to the involvement of phospholipase C-mediated signaling pathways nih.gov.

This compound: The action of the L-isomer is thought to be mediated by second messenger systems linked to its putative receptor nih.gov. While it does not induce a phosphate flush or phosphoinositide hydrolysis like its D-counterpart, it has been shown to increase the NAD(P)H signal in beta-cells under specific conditions, suggesting some influence on the cellular redox state, though the mechanism remains distinct from that of metabolizable sugars sigmaaldrich.com.

The following table summarizes the key functional divergences between this compound and beta-D-glucose pentaacetate in biological systems.

| Feature | This compound | Beta-D-Glucose Pentaacetate |

| Metabolism in Pancreatic Islets | Not significantly metabolized researchgate.net. | Metabolized, exhibiting a "nutrient-like" component nih.gov. |

| Primary Mechanism of Insulin Secretion | Direct interaction with a putative cell surface receptor, leading to membrane depolarization and Ca2+ influx nih.govnih.gov. | Primarily through metabolism, increasing the ATP/ADP ratio nih.gov. |

| Effect on Phosphoinositide Hydrolysis | No significant effect observed nih.gov. | Induces hydrolysis nih.gov. |

| Induction of "Phosphate Flush" | Does not induce a phosphate flush nih.gov. | Induces a phosphate flush nih.gov. |

| Taste Profile | Bitter researchgate.netnih.gov. | Not typically characterized by a bitter taste. |

| Interaction with Ion Channels | Decreases 86Rb outflow, suggesting an effect on K+ channels nih.gov. | Modulates ion channels secondary to metabolic changes. |

These distinct biological activities underscore the high degree of stereospecificity in biological systems, where even mirror-image molecules can have fundamentally different interactions and effects.

Enzymatic Interactions and Metabolic Fate Studies

Biochemical Pathways of Ester Hydrolysis and Deacetylation

The initial and rate-limiting step in the metabolism of beta-L-glucose pentaacetate is the hydrolysis of its five ester bonds, a process known as deacetylation. This reaction is crucial as the esterified form can traverse cellular membranes more readily than the free sugar.

Studies conducted on rat pancreatic islets have provided significant insights into the hydrolysis of hexose (B10828440) pentaacetate esters. nih.gov In homogenates of these islets, the hydrolysis of glucose pentaacetate, measured by the production of acetate (B1210297), demonstrates a clear enzymatic process. nih.gov Research has shown that intact islets incubated with this compound exhibit a notable increase in acetate levels, both within the islets and in the surrounding medium, confirming that the compound is taken up and hydrolyzed by these cells. nih.gov This process indicates the presence of efficient esterase activity within pancreatic islets. nih.gov

The biotransformation of this compound is catalyzed by carbohydrate esterases (CEs), a class of enzymes that facilitate the de-O-acetylation of saccharides. nih.gov These enzymes are crucial for breaking down acetylated polysaccharides. nih.govnih.gov The general mechanism of these esterases involves a catalytic triad (B1167595) (typically Ser-His-Asp) in the active site. The hydrolysis begins with a nucleophilic attack by the serine residue on the carbonyl carbon of an acetyl group of the substrate. This is followed by the formation of a tetrahedral intermediate, which then collapses to form a covalent acetyl-enzyme intermediate. Finally, a water molecule hydrolyzes this intermediate, releasing acetate and regenerating the free enzyme. nih.gov Various lipases and esterases, such as those from Aspergillus niger and Candida cilindracea, have been shown to catalyze the deacetylation of glucose pentaacetate, highlighting the broad substrate specificity of these enzymes. nih.govnih.gov

Tracing the Metabolic Fate of the Acetyl Moiety

The five acetyl groups released from the hydrolysis of this compound enter the general metabolic pool of acetate. Acetate is a readily usable energy source for many tissues. It is activated to acetyl-CoA by acetyl-CoA synthetase, a reaction that consumes ATP. This acetyl-CoA can then follow several metabolic routes:

Oxidation via the Citric Acid Cycle: In most tissues, acetyl-CoA enters the citric acid cycle (Krebs cycle) where it is oxidized to CO₂, producing the reducing equivalents (NADH and FADH₂) that drive ATP synthesis through oxidative phosphorylation.

Fatty Acid and Cholesterol Synthesis: In tissues like the liver and adipose tissue, under conditions of energy surplus, acetyl-CoA is a primary building block for the synthesis of fatty acids and cholesterol.

Other Biosynthetic Reactions: Acetyl-CoA is also a precursor for the synthesis of other compounds, such as ketone bodies (in the liver) and the neurotransmitter acetylcholine.

The insulinotropic action of this compound in pancreatic islets is thought to be partly related to the metabolism of these resulting acetate molecules, which can serve as a fuel source for the islet cells. nactem.ac.uk

Advanced Research Methodologies and Analytical Techniques for Investigation

Ex Vivo and In Vitro Experimental Models

To investigate the direct effects of beta-L-glucose pentaacetate on pancreatic islet function, researchers have employed a variety of ex vivo and in vitro models. These systems allow for the study of cellular responses in a controlled environment, free from the systemic influences present in vivo.

Static incubation and dynamic perifusion of isolated pancreatic islets are cornerstone techniques to assess insulin (B600854) secretion. In studies involving this compound, rat pancreatic islets have been isolated and subjected to both experimental setups.

In static incubation experiments, islets are cultured for a defined period in the presence of various concentrations of this compound, often in combination with other secretagogues like D-glucose. For instance, in the presence of 7.0 mM D-glucose, this compound was found to significantly increase glucose-stimulated insulin release in a concentration-dependent manner, with a near-maximal response observed at 0.85 mM physiology.org.

Perifusion systems offer a more dynamic view of insulin secretion, allowing for the real-time monitoring of the islet's response to changing secretagogue concentrations. When administered at a concentration of 1.7 mM in the absence of other exogenous nutrients, this compound did not elicit a sizeable stimulation of insulin release from perifused rat pancreatic islets nih.gov. This contrasts with its anomer, alpha-D-glucose pentaacetate, which under the same conditions, stimulated insulin release nih.gov. These findings from perifusion studies suggest that the insulinotropic action of this compound may be dependent on the presence of a background nutrient stimulus and that its mechanism of action differs from that of its alpha-D counterpart.

| Experimental Condition | This compound Concentration | Co-stimulant | Observed Effect on Insulin Release | Reference |

|---|---|---|---|---|

| Static Incubation | 0.34 mM | 7.0 mM D-glucose | Significant increase | physiology.org |

| Static Incubation | 0.85 mM | 7.0 mM D-glucose | Close-to-maximal increase | physiology.org |

| Static Incubation | 1.7 mM | 7.0 mM D-glucose | Increased, but lower than at 0.85 mM | physiology.org |

| Perifusion | 1.7 mM | None | No sizeable stimulation | nih.gov |

To dissect the heterogeneity of beta-cell responses and to study the function of individual cells, the reverse hemolytic plaque assay for insulin secretion has been utilized. This technique allows for the identification of single, insulin-secreting beta-cells and the quantification of their individual secretory output. The functional behavior of individual B-cells in response to this compound has been examined using this assay, contributing to the understanding that its insulinotropic action is a result of a direct effect on the beta-cell physiology.orgnih.gov.

Radiolabeled Tracer Techniques for Metabolic Analysis

Radiolabeled tracer techniques are indispensable for tracking the metabolic fate of compounds and understanding their influence on cellular metabolic pathways. The metabolism of this compound and its impact on the catabolism of key nutrients have been extensively studied using such methods in isolated rat pancreatic islets.

To determine if this compound interferes with the metabolism of endogenous nutrients, islets were prelabeled with L-[U-14C]glutamine or [U-14C]palmitate. Subsequent incubation with this compound allowed for the measurement of its effect on the oxidation of these substrates to 14CO2. Research has shown that this compound does not significantly alter the oxidation of endogenous glutamine or palmitate, suggesting that its insulinotropic action is not mediated through an alteration of the catabolism of these specific amino and fatty acids physiology.orgnih.gov.

| Radiolabeled Tracer | Metabolic Pathway Measured | Effect of this compound | Reference |

|---|---|---|---|

| D-[5-3H]Glucose | Conversion to 3HOH | Significant decrease | physiology.orgnih.gov |

| D-[U-14C]Glucose | Conversion to 14C-labeled acidic metabolites and amino acids | Significant decrease | physiology.orgnih.gov |

| D-[U-14C]Glucose | Oxidation to 14CO2 | No effect | physiology.org |

To investigate whether this compound mimics the effects of nutrient secretagogues on intracellular signaling pathways involving phosphate (B84403) metabolism and phosphoinositide turnover, pancreatic islets were prelabelled with [(32)P]orthophosphate and myo-[2-(3)H]inositol. In perifusion experiments, the fractional outflow of 32P and 3H was monitored. Unlike its alpha-D-glucose pentaacetate counterpart, which increased both 32P and 3H fractional outflow rates, this compound (1.7 mM) did not cause a secondary rise in either the 32P or 3H outflow nih.gov. This suggests that the mechanism of action of this compound does not involve a "phosphate flush" or the activation of phospholipase C, which are characteristic responses to nutrient secretagogues nih.gov. This further supports the hypothesis that this compound acts through a non-metabolic pathway, possibly by directly interacting with a yet-to-be-identified receptor nih.gov.

Electrophysiological and Cationic Monitoring Techniques

Advanced electrophysiological and cationic monitoring techniques are crucial for elucidating the mechanisms by which this compound influences pancreatic beta-cell function. These methods allow for real-time measurement of cellular electrical responses and intracellular ion dynamics, providing direct insights into the compound's interaction with key cellular signaling pathways.

Measurement of Electrical Activity in Individual Beta-Cells

The electrical activity of pancreatic beta-cells is a primary determinant of insulin secretion. Techniques such as the patch-clamp method are employed to record the membrane potential and ion channel activity of single beta-cells. nih.govnih.gov Studies investigating the effects of this compound have utilized these electrophysiological approaches to understand its influence on beta-cell excitability.

Research conducted on mouse pancreatic islets revealed that, as a general rule, this compound (at a concentration of 1.7 mM) did not independently trigger electrical activity in beta-cells when they were exposed to a basal concentration (5 mM) of D-glucose. nih.gov However, a significant biophysical response was observed under specific conditions. In the presence of 10 mM L-leucine, this compound was found to induce electrical activity. nih.gov This finding suggests a conditional or synergistic mode of action.

Further investigation into the insulinotropic properties of this compound supports these observations. The mechanism is not thought to be related to its nutritional value but rather a direct effect of the ester on a yet-to-be-identified receptor system. nih.gov This interaction is proposed to cause a decrease in K+ conductance, leading to plasma membrane depolarization and the subsequent induction of electrical activity, a critical step in stimulus-secretion coupling in beta-cells. nih.gov

| Experimental Condition | Concentration of this compound | Observed Electrical Activity | Reference |

|---|---|---|---|

| In the presence of 5 mM D-glucose | 1.7 mM | No significant induction of electrical activity | nih.gov |

| In the presence of 10 mM L-leucine | 1.7 mM | Induction of electrical activity | nih.gov |

| General Mechanism Study | Not specified | Induces electrical activity via decreased K+ conductance and membrane depolarization | nih.gov |

Assessment of Cytosolic Ca2+ Concentration Dynamics ([Ca2+]i)

Changes in the cytosolic free Ca2+ concentration ([Ca2+]i) are a critical downstream signal of electrical activity in beta-cells, directly triggering the exocytosis of insulin granules. biorxiv.orgfrontiersin.org The dynamics of [Ca2+]i are typically monitored using fluorescent Ca2+ indicators, such as fura-2, coupled with digital video imaging techniques. nih.gov

Consistent with the electrophysiological findings, this compound generally failed to evoke a cationic response in mouse pancreatic islets under basal glucose conditions. nih.gov The induction of electrical activity by this compound is intrinsically linked to a subsequent rise in [Ca2+]i. Studies have shown that the direct effect of certain hexose (B10828440) pentaacetate esters on their putative receptor system results in the induction of both electrical activity and [Ca2+]i oscillations. nih.gov Therefore, the conditions under which this compound induces electrical activity (i.e., in the presence of L-leucine) would also be expected to produce a corresponding increase and oscillation in [Ca2+]i. This elevation in intracellular calcium is a prerequisite for its insulinotropic action. nih.gov

| Experimental Condition | Concentration of this compound | Observed [Ca2+]i Response | Reference |

|---|---|---|---|

| In the presence of 5 mM D-glucose | 1.7 mM | Failed to evoke a biophysical/cationic response | nih.gov |

| In the presence of 10 mM L-leucine | 1.7 mM | Induces [Ca2+]i oscillations (inferred from electrical activity induction) | nih.gov |

Spectroscopic and Chromatographic Characterization in Biological Contexts

To fully understand the biological activity of this compound, it is essential to employ advanced analytical techniques that can characterize its structure, metabolic fate, and enzymatic interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the three-dimensional structure and conformation of molecules in solution. unimo.itiosrjournals.org For a molecule like this compound, NMR provides critical data for confirming its identity and stereochemistry. Techniques such as 1H NMR, 13C NMR, and various two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used to assign all proton and carbon signals, confirming the L-configuration of the glucose core and the β-anomeric position, as well as the placement of the five acetate (B1210297) groups. iosrjournals.org

Beyond simple structural confirmation, NMR is invaluable for mechanistic studies. It can be used to study the compound's interaction with biological macromolecules, such as the unidentified receptor system implicated in its insulinotropic action. nih.gov By observing changes in the chemical shifts or relaxation times of either the ligand or the receptor upon binding, insights into the binding interface and conformational changes can be obtained. Furthermore, in situ NMR studies can be employed to track the stability and potential hydrolysis of the acetate esters of this compound in a biological medium, providing clues as to whether the intact molecule or a metabolite is the active species. acs.org

Liquid Chromatography-Mass Spectrometry-Time of Flight (LC-MS-TOF) in Metabolic Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern metabolic profiling, offering high sensitivity and selectivity for the detection and quantification of small molecules in complex biological samples. jsbms.jpnih.govnih.gov The use of a Time of Flight (TOF) mass analyzer provides high-resolution and accurate mass measurements, which is crucial for the confident identification of metabolites. jsbms.jp

In the context of this compound, an LC-MS-TOF workflow would be instrumental in metabolic studies. This approach can be used in an untargeted metabolomics fashion to assess the global impact of the compound on the beta-cell metabolome. nih.gov By comparing the metabolic profiles of beta-cells treated with this compound to control cells, researchers can identify perturbed pathways, which may reveal its mechanism of action. Furthermore, a targeted LC-MS-TOF method could be developed to specifically trace the fate of this compound. By incubating cells with a stable isotope-labeled version of the compound, it would be possible to track its uptake, intracellular accumulation, and conversion into potential metabolites, definitively answering questions about its hydrolysis and subsequent metabolic integration. nih.gov

Academic and Research Applications of Beta L Glucose Pentaacetate

Utility as a Tool for Probing Carbohydrate-Related Signaling Pathways

Beta-L-glucose pentaacetate has emerged as a critical chemical probe for investigating carbohydrate-related signaling pathways, particularly those involved in insulin (B600854) secretion. Unlike its D-isomer, L-glucose is not metabolized by cells, meaning any biological effects are not due to its catabolism and the subsequent generation of ATP. This property allows researchers to de-couple the signaling events of insulin release from the metabolic pathways typically triggered by D-glucose.

Research conducted on rat pancreatic islets has demonstrated that this compound stimulates insulin release. nih.govnih.gov This insulinotropic action is not a result of the compound being used as a nutrient source. nih.gov Instead, it is proposed that the ester directly interacts with a yet-unidentified receptor system on the surface of pancreatic B-cells. nih.govnih.gov This interaction initiates a cascade of signaling events that can be meticulously studied:

Ion Channel Modulation : The binding of this compound leads to a decrease in potassium ion (K+) conductance across the B-cell's plasma membrane. nih.gov

Membrane Depolarization : The reduction in K+ efflux causes the cell membrane to depolarize. nih.govnih.gov

Induction of Electrical Activity : The change in membrane potential induces electrical activity, a key step in stimulus-secretion coupling in B-cells. nih.govnih.gov

By using this compound, scientists can trigger these downstream events and study the components of the signaling pathway—such as specific ion channels, membrane potential dynamics, and calcium signaling—without the confounding variables of glycolysis and mitochondrial respiration that accompany D-glucose stimulation. nih.gov

Application in the Development of Modulators for Cellular Function

Building on its ability to probe signaling pathways, this compound is also applied in the development of novel modulators for cellular functions. Its primary application in this area is the modulation of insulin secretion from pancreatic B-cells, which has potential therapeutic implications for non-insulin-dependent diabetes mellitus. nih.gov

The mechanism of action suggests a novel way to control cellular behavior. It is hypothesized that the interaction of this compound with B-cells is analogous to the way bitter compounds are identified by taste buds. nih.gov This is supported by several lines of evidence:

this compound has a bitter taste. nih.gov

Purified pancreatic B-cells contain α-gustducin, a G-protein that is also found in taste buds and is involved in the perception of bitter taste. nih.gov

The compound induces effects consistent with this pathway, such as decreasing 86Rb outflow (a measure of K+ movement), provoking bioelectrical activity, and potentially causing oscillations in cytosolic Ca2+ concentration in insulin-producing cells. nih.gov

These findings position this compound as a lead compound for developing a new class of insulinotropic agents. These agents would function not by providing metabolic fuel, but by directly activating a receptor-mediated signaling cascade to modulate the intricate machinery of insulin release. This represents a significant shift in strategy for designing drugs to control B-cell function.

| Cellular Effect of this compound | Observed Mechanism/Outcome | Research Finding |

| Insulin Release | Stimulates secretion from pancreatic islets. | Not attributable to nutritional value of the ester. nih.gov |

| Ion Conductance | Causes a decrease in K+ conductance. | Leads to plasma membrane depolarization. nih.gov |

| Electrical Activity | Induces electrical activity in B-cells. | A direct result of membrane depolarization. nih.govnih.gov |

| Receptor Interaction | Interacts with a yet-unidentified receptor system. | Hypothesized to be similar to bitter taste receptors involving α-gustducin. nih.gov |

Role as a Synthetic Intermediate in Specialized Organic and Medicinal Chemistry

In the realm of organic and medicinal chemistry, peracetylated sugars like this compound are indispensable synthetic intermediates. The five acetyl groups serve as effective protecting groups for the hydroxyl moieties of the glucose molecule. This protection renders the molecule stable under a variety of reaction conditions and allows for highly specific chemical modifications, particularly at the anomeric (C1) position.

While its D-isomer is more commonly cited, the principles and applications as a synthetic precursor are directly transferable to this compound. chemrxiv.orgherbs-tech.com Its utility stems from several key features:

Stability and Solubility : The acetylated form is a stable, crystalline solid that is soluble in many common organic solvents, facilitating its use in a wide range of reactions. deyerchem.comchemimpex.com

Anomeric Control : The acetate (B1210297) at the anomeric position can act as a leaving group, allowing for the stereoselective synthesis of various L-glycosides. This is crucial for creating complex carbohydrates and glycoconjugates.

Access to L-Sugars : It serves as a key starting material for the synthesis of other L-series carbohydrate derivatives. These unnatural enantiomers are vital research tools for studying stereospecific biological processes and for creating molecules, such as glycopeptides or nucleotide analogs, that are resistant to degradation by enzymes that have evolved to recognize D-sugars.

This compound can be used to synthesize a variety of compounds, including L-glucopyranose derivatives and other bioactive molecules. herbs-tech.com For example, the general process often involves the transformation of the pentaacetate into a glycosyl donor, such as a glycosyl bromide or trichloroacetimidate, which can then be reacted with an alcohol or other nucleophile to form a new glycosidic bond. researchgate.net This foundational role makes it a cornerstone in the synthesis of specialized chemical probes and potential therapeutic agents.

Model Compound in Enzymatic Degradation Studies of Acetylated Polymers

This compound also serves as a crucial model compound in biochemical and environmental research, particularly in studies focused on the enzymatic degradation of acetylated polymers like cellulose (B213188) acetate (CA). mdpi.com Cellulose acetate is a widely used plastic, notably in cigarette filters, and its persistence in the environment is a significant concern. mdpi.com Understanding how it can be broken down is key to developing bioremediation strategies.

Because cellulose acetate is a large, complex polymer, studying the initial deacetylation step—which is critical for further degradation—can be challenging. This compound provides a simplified, small-molecule substrate that mimics the fully acetylated glucose units within the CA polymer chain. mdpi.comresearchgate.net

In these studies, researchers use this compound to:

Screen for Enzyme Activity : A variety of enzymes, such as esterases, can be tested for their ability to cleave the acetyl groups from the glucose core. mdpi.com

Characterize Enzyme Specificity : By comparing the rate of deacetylation of glucose pentaacetate with other acetylated substrates (e.g., triacetin, a plasticizer also found in CA products), scientists can determine the substrate specificity of different enzymes. mdpi.comresearchgate.net

Elucidate Degradation Pathways : Research has shown that while many esterases can effectively and completely deacetylate glucose pentaacetate, their efficiency often decreases significantly with larger substrates like cellulose acetate itself. mdpi.com This indicates that polymer size and structure are major barriers to enzymatic degradation.

The data from these model studies are essential for identifying and engineering more efficient enzyme cocktails for the breakdown of real-world acetylated polymers, contributing to the development of greener and more sustainable materials and waste management solutions. mdpi.com

| Enzyme Type | Substrate | Deacetylation Efficiency | Reference |

| Pectin Acetyl Esterase (PAE) | Glucose Pentaacetate | High | mdpi.com |

| Pectin Acetyl Esterase (PAE) | Triacetin | Medium | mdpi.com |

| Pectin Acetyl Esterase (PAE) | Cellulose Acetate (DS 2.5) | No detectable release of acetic acid | mdpi.com |

| Acetyl Xylan Esterases (AXE 35, AXE O) | Glucose Pentaacetate | 80-90% | researchgate.net |

| Acetyl Xylan Esterases (AXE 35, AXE O) | Triacetin | Minor effects | researchgate.net |

Future Research Directions and Unanswered Questions

Identification and Characterization of the Unidentified Receptor System

A primary focus of future research is the definitive identification and characterization of the receptor system through which beta-L-glucose pentaacetate exerts its insulinotropic effects. Current evidence strongly suggests that its action is not mediated by metabolic pathways typical for D-glucose. Instead, it is hypothesized that this compound interacts directly with a yet-to-be-identified receptor on pancreatic B-cells nih.govnih.gov. This interaction is thought to trigger a cascade of events including plasma membrane depolarization, the induction of electrical activity, and an increase in cytosolic Ca2+ concentration, ultimately leading to insulin (B600854) release nih.govnih.gov.

An intriguing parallel has been drawn between the action of this compound and the mechanisms of bitter taste perception nih.gov. Notably, this compound has a bitter taste, and purified islet B-cells have been found to contain α-gustducin, a G-protein involved in the perception of bitter taste in taste buds nih.gov. This has led to the proposal that the compound may be acting through a taste receptor-like pathway in the pancreas.

Future investigations should, therefore, be directed at:

Receptor Deorphanization: Employing techniques such as affinity chromatography with a labeled this compound probe to isolate and identify the specific receptor protein(s) from pancreatic islet cell membranes.

Functional Assays: Once candidate receptors are identified, functional assays in recombinant expression systems will be crucial to confirm their ability to bind this compound and initiate downstream signaling events.

Role of Gustducin (B1178931): Further studies are needed to elucidate the precise role of α-gustducin in mediating the effects of this compound in pancreatic B-cells. Knockdown or knockout models of the gustducin gene in islet cell lines could provide valuable insights nih.gov.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Effects

To fully understand the therapeutic potential of this compound, comprehensive structure-activity relationship (SAR) studies are essential. Preliminary research has already indicated that the biological activity of glucose pentaacetate is influenced by its stereochemistry. For instance, both the alpha- and beta-anomers of D-glucose pentaacetate, the alpha-anomer of D-mannose pentaacetate, and the beta-anomer of L-glucose pentaacetate exhibit a bitter taste and stimulate insulin release, whereas the anomers of D-galactose pentaacetate show questionable results in this regard nih.gov. Furthermore, the insulinotropic action of alpha-D-glucose pentaacetate appears to involve a nutrient-like component, which is not observed with this compound nih.gov.

Future SAR studies should systematically explore how modifications to the this compound molecule affect its biological activity. Key areas for investigation include:

Anomeric and Stereochemical Variations: Synthesizing and testing a wider range of anomers and stereoisomers of L-glucose pentaacetate to determine the optimal configuration for insulinotropic activity.

Modification of Acetyl Groups: Investigating the impact of altering the number and position of the acetate (B1210297) groups on receptor binding and subsequent signaling. This could involve the synthesis of partially acetylated derivatives.

Substitution at the Pyranose Ring: Exploring the effects of introducing different functional groups at various positions on the L-glucose ring to probe the binding pocket of the target receptor.

These studies will be instrumental in designing more potent and selective analogs of this compound.

Exploration of Novel Synthetic Routes and Stereoselective Preparation

The advancement of research into this compound and its analogs is contingent on the availability of efficient and stereoselective synthetic methods. While methods for the synthesis of glucose pentaacetate exist, the development of novel and more efficient routes remains a key area of interest. For instance, imidazole (B134444) has been shown to promote the anomerization of beta-D-glucose pentaacetate, offering a potential avenue for stereoselective synthesis chemrxiv.org.

Future research in this area should focus on:

Developing highly stereoselective glycosylation methods to ensure the specific formation of the beta-anomer of L-glucose.

Optimizing reaction conditions for existing synthetic routes to improve yields and reduce the need for costly purification steps.

Exploring enzymatic synthesis as a potential green and highly selective alternative to traditional chemical synthesis.

The ability to efficiently produce pure stereoisomers of L-glucose pentaacetate and its derivatives is a prerequisite for conducting detailed biological and SAR studies.

Integration with "Omics" Technologies for Systems-Level Understanding

To gain a holistic understanding of the cellular and molecular effects of this compound, the integration of "omics" technologies is imperative. While specific omics studies on this compound are yet to be published, the application of these technologies to pancreatic islet research provides a clear roadmap. Proteomic and metabolomic analyses of pancreatic islets have proven valuable in elucidating the mechanisms of insulin secretion and beta-cell dysfunction in diabetes plos.orgiu.edunih.govbiorxiv.orgnih.govmdpi.com.

Future research should leverage these powerful tools to:

Proteomics: Analyze changes in the proteome of pancreatic B-cells upon stimulation with this compound to identify key proteins and pathways involved in its signaling cascade. This could reveal novel downstream effectors of the unidentified receptor.

Metabolomics: Investigate the metabolic fingerprint of islet cells treated with this compound to confirm its non-metabolic mechanism of action and to identify any off-target metabolic effects.

Transcriptomics: Perform single-cell RNA sequencing to understand the transcriptional changes induced by this compound in different islet cell types, providing a more granular view of its effects nih.govupenn.edubiorxiv.org.

A multi-omics approach will provide a comprehensive, systems-level view of the biological impact of this compound, moving beyond a single receptor-ligand interaction to a network-level understanding.

Investigation of Potential Broader Biological Relevance Beyond Pancreatic Islets

While the primary focus of this compound research has been on its insulinotropic effects in pancreatic islets, there is a compelling need to explore its potential biological relevance in other tissues and systems. L-glucose and its derivatives are generally not metabolized by the body, which opens up possibilities for applications where a non-caloric sugar analog is desirable wikipedia.org. For instance, L-glucose itself has been proposed as a laxative wikipedia.org. Furthermore, fluorescently labeled L-glucose analogs have been used to visualize cancer cells, suggesting that L-glucose derivatives may have applications in oncology nih.gov.

Future research should, therefore, expand the scope of investigation to include:

Gastrointestinal Tract: Given the presence of taste receptors and α-gustducin in the gut, which are involved in the secretion of hormones like GLP-1, it is plausible that this compound could have effects on gut endocrinology ucsf.edunih.gov.

Central Nervous System: The presence of taste-like signaling molecules in the brain raises the question of whether this compound could have neuromodulatory effects.

Cancer Biology: Building on the findings with fluorescent L-glucose analogs, the potential for this compound or its derivatives to be selectively taken up by or to have effects on cancer cells warrants investigation.

A broader exploration of the biological activities of this compound could uncover novel therapeutic applications beyond the management of diabetes.

Q & A

Q. What methods are recommended for synthesizing beta-L-glucose pentaacetate with high anomeric purity?

this compound can be synthesized via acetylation of L-glucose using acetic anhydride and a catalyst (e.g., sodium acetate). Recrystallization from methanol or chloroform is critical for isolating the β-anomer. However, synthetic yields may vary due to competing α-anomer formation. For optimization, consider adjusting reaction temperatures (e.g., 100°C) and using Lewis acids like BF₃·OEt₂ to favor β-configuration .

Q. How can researchers determine the anomeric ratio (α/β) of glucose pentaacetate derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The anomeric proton (C-1) signals differ: β-L-glucose pentaacetate resonates at ~5.72 ppm, while α-anomers appear at ~6.33 ppm. Gas chromatography-mass spectrometry (GC-MS) with derivatives like aldonitrile pentaacetate or permethylated glucose can also resolve isotopomers and anomers .

Q. Which analytical techniques are suitable for assessing purity and structural integrity?

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are widely used for purity checks. Infrared (IR) spectroscopy confirms acetyl group presence (~1740 cm⁻¹ for C=O), while specific rotation ([α]D) validates stereochemical integrity (e.g., +4.8° for β-D-glucose pentaacetate in chloroform) .

Advanced Research Questions

Q. How does this compound exert insulinotropic effects compared to its D-isomers?

this compound enhances NAD(P)H fluorescence in pancreatic B-cells, suggesting metabolic activation via intracellular hydrolysis to free glucose. Unlike β-D-glucose pentaacetate, the L-form shows delayed insulin secretion (45-minute latency) and synergizes with L-leucine. This contrasts with α-D-glucose pentaacetate, which rapidly stimulates insulin release in both B and non-B cells, indicating divergent transport or hydrolysis kinetics .

Q. What experimental designs address contradictions in metabolic response data across cell models?

Discrepancies in insulinotropic activity (e.g., β-L vs. β-D anomers) may arise from cell-specific esterase activity or transporter expression. Use isotopic tracers (e.g., ¹³C-labeled esters) to track hydrolysis rates and compare outcomes in purified islet cells vs. heterogeneous cultures. Pair functional assays (e.g., insulin ELISA) with metabolic flux analysis to decouple signaling from fuel-driven effects .

Q. Can this compound serve as a glycosyl donor in stereoselective synthesis?

Unlike β-D-glucose pentaacetate, which undergoes efficient glycosylation via neighboring group participation, the L-form is less reactive. For thioglycoside synthesis, replace the anomeric acetyl group with a thiol using Lawesson’s reagent. However, β-L-thioglycosides may require tailored Lewis acids (e.g., FeCl₃) to improve yields .

Q. How do researchers resolve challenges in synthesizing thioglycosides from glucose pentaacetates?

Key issues include low yields due to competing byproducts (e.g., disulfide formation). Optimize thiol:ester ratios (≥1.5:1) and use molecular sieves to scavenge water. For radical-based conjugation (e.g., cyclohexene addition), ensure strict anaerobic conditions and fresh reagents to prevent oxidation .

Methodological Considerations

Q. What strategies mitigate solubility limitations of this compound in aqueous assays?

Pre-dissolve the compound in organic solvents (e.g., DMSO or chloroform) and dilute into buffer systems containing cyclodextrins or surfactants (e.g., Tween-80) to maintain stability. For in vivo studies, use nanoemulsion formulations to enhance bioavailability .

Q. How are computational models used to predict this compound interactions with biological targets?

Molecular docking studies with glucose transporters (GLUTs) and esterases can identify binding motifs. Compare docking scores with experimental uptake data (e.g., using fluorescent analogs) to validate predictions. Density functional theory (DFT) calculations further elucidate hydrolysis energetics .

Data Interpretation and Reproducibility

Q. Why do some studies report conflicting toxicity profiles for glucose pentaacetates?

Variations in cell lines, exposure durations, and ester purity contribute to discrepancies. Standardize protocols using ≥95% pure anomers (verified by HPLC/NMR) and include acetate controls to distinguish ester-specific effects from acetic acid byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.